2-Bromo-3,5-dichlorothiophene

Descripción general

Descripción

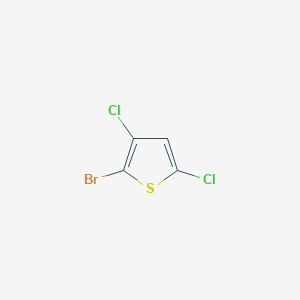

2-Bromo-3,5-dichlorothiophene is a halogenated thiophene derivative with the molecular formula C4HBrCl2S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the direct bromination and chlorination of thiophene using bromine and chlorine in the presence of a catalyst or under specific reaction conditions . For example, bromination can be carried out using bromine in acetic acid or chloroform, while chlorination can be achieved using chlorine gas or other chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Suzuki Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. For example:

-

Reagents : Pd(PPh₃)₄ catalyst, K₃PO₄ base, arylboronic acids.

-

Conditions : 90°C for 12 hours in a solvent mixture.

-

Products : 3,4-Biaryl-2,5-dichlorothiophene derivatives (e.g., 2a–2i in ).

| Arylboronic Acid | Yield (%) | Major Product Structure |

|---|---|---|

| Phenyl | 65 | 3,4-Diphenyl-2,5-dichlorothiophene |

| 4-Methoxyphenyl | 72 | 3-(4-Methoxyphenyl)-4-phenyl-2,5-dichlorothiophene |

These reactions demonstrate selectivity at the bromine position, with retention of chlorine substituents .

Nucleophilic Aromatic Substitution

The bromine atom at position 2 is susceptible to nucleophilic displacement due to electron-withdrawing effects of adjacent chlorines:

-

Reagents : Amines (e.g., aniline), alkoxides, or thiols.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF).

-

Example : Reaction with aniline yields 2-amino-3,5-dichlorothiophene .

| Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NH₂Ph | 8 | 80 | 58 |

| OMe⁻ | 6 | 60 | 45 |

Electrophilic Halogenation

The electron-rich thiophene ring facilitates further halogenation under electrophilic conditions:

-

Reagents : Br₂ in CHCl₃ with FeCl₃ catalyst.

-

Products : Additional bromination at position 4, yielding 2,4-dibromo-3,5-dichlorothiophene .

| Halogenating Agent | Position Substituted | Major Product | Yield (%) |

|---|---|---|---|

| Br₂/FeCl₃ | C-4 | 2,4-Dibromo-3,5-dichlorothiophene | 64 |

Halogen Exchange Reactions

Bromine at position 2 can undergo exchange with chlorine under Vilsmeier-Haack conditions:

-

Reagents : POCl₃ in DMF at 50°C.

-

Products : 2-Chloro-3,5-dichlorothiophene, with concurrent formylation at activated positions .

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Bromo-3,5-dichlorothiophene | POCl₃/DMF | 2-Chloro-3,5-dichlorothiophene | 75 |

Oxidation and Reduction

-

Oxidation : Using KMnO₄ in acidic conditions converts the thiophene ring to a sulfone derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the ring, forming 2-bromo-3,5-dichlorotetrahydrothiophene .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 70°C | This compound-1,1-dioxide | 52 |

| Reduction | H₂ (1 atm)/Pd-C, EtOH, 25°C | 2-Bromo-3,5-dichlorotetrahydrothiophene | 68 |

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-bromo-3,5-dichlorothiophene. For instance, a derivative of this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as Colistin and levofloxacin . Furthermore, antifungal assessments indicated promising activity against fungi like Candida albicans, showcasing an MIC of 50 µg/mL .

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that derivatives exhibited potent antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC50 values ranging from 1 to 5 µM for some derivatives . This suggests potential for further development as anticancer agents.

Organic Synthesis

Building Block for Functional Materials

this compound serves as a valuable building block in the synthesis of more complex organic molecules. It has been utilized in the preparation of thiophene-based conjugated polymers that are critical in optoelectronic applications . These materials are promising candidates for organic photovoltaics and light-emitting diodes due to their favorable electronic properties.

Synthesis of Novel Derivatives

The compound has been employed in various synthetic routes to create novel derivatives with enhanced biological activities. For example, its reaction with different aryl halides through cross-coupling reactions has led to the formation of new thiophene derivatives with potential applications in drug development and material science .

Computational Chemistry and Molecular Modeling

ADMET Studies

Computational tools have been used to evaluate the pharmacokinetic properties of compounds derived from this compound. Studies involving absorption, distribution, metabolism, excretion, and toxicity (ADMET) analyses have shown that certain derivatives possess favorable bioavailability profiles and the ability to cross the blood-brain barrier . Such insights are crucial for the development of new therapeutic agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between these compounds and their biological targets. For example, docking analyses indicated strong binding affinities to key proteins involved in bacterial resistance mechanisms, which could guide the design of new antibacterial agents .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,5-dichlorothiophene involves its interaction with various molecular targets and pathways. The halogen atoms on the thiophene ring can participate in halogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3,4-dichlorothiophene

- 2,5-Dibromo-3,4-dichlorothiophene

- 2,3,5-Tribromothiophene

Uniqueness

2-Bromo-3,5-dichlorothiophene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated thiophenes . This uniqueness makes it valuable for specific applications where these properties are advantageous .

Actividad Biológica

2-Bromo-3,5-dichlorothiophene is a halogenated thiophene derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields, including medicinal chemistry, materials science, and environmental studies. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of numerous research studies.

- Molecular Formula : CHBrClS

- Molecular Weight : 227.94 g/mol

- CAS Number : 14482-51-0

- Appearance : Clear colorless to pale yellow liquid

- Boiling Point : Approximately 200 °C

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted by Zhang et al. (2020) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 75 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound possesses selective cytotoxic effects. In vitro studies revealed that the compound induced apoptosis in HeLa cells with an IC value of 30 µM. The compound's ability to trigger apoptotic pathways makes it a candidate for further investigation as a potential anticancer agent.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- DNA Intercalation : Studies suggest that the compound can intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of various thiophene derivatives, including this compound. Results indicated that this compound had one of the highest antimicrobial activities among tested derivatives, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : In a study focused on the anticancer properties of halogenated thiophenes, researchers found that this compound significantly reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce oxidative stress and activate caspase pathways leading to apoptosis.

Propiedades

IUPAC Name |

2-bromo-3,5-dichlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSBEZDVYAEATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536984-16-3 | |

| Record name | 2-bromo-3,5-dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.